molecular formula C12H18N2O B5265957 N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B5265957
M. Wt: 206.28 g/mol
InChI Key: HHYBMBHNSZTCDP-UHFFFAOYSA-N
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Description

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amide group attached to a substituted phenyl ring. The presence of the amino and methyl groups on the phenyl ring contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 2-amino-6-methylphenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-6-methylphenyl)acetamide
  • N-(2-amino-6-methylphenyl)benzamide
  • N-(2-amino-6-methylphenyl)propionamide

Uniqueness

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-6-5-7-9(13)10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYBMBHNSZTCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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